5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Heterocyclic synthesis Electrophilic substitution Medicinal chemistry building blocks

This 2-pyridone building block is distinguished by its 5-cyano substitution, which dramatically enhances electrophilicity for nucleophilic aromatic substitution and fine-tunes acidity for direct amide coupling—capabilities absent in unsubstituted analogs. Essential for synthesizing 1-amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid motifs for nicotinic acid receptor programs. Available at ≥98% purity, it ensures reproducible results in SAR studies and metal-organic framework synthesis.

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
Cat. No. B11919898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Molecular FormulaC7H4N2O3
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C#N)C(=O)O
InChIInChI=1S/C7H4N2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3H,(H,9,10)(H,11,12)
InChIKeyXUTYOLCYDQFTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Distinct Functionalized Nicotinic Acid Building Block


5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1804409-12-8, molecular formula C7H4N2O3, molecular weight 164.12) is a heterocyclic building block that combines a 2-pyridone core with electron-withdrawing 5-cyano and 3-carboxylic acid substituents . This substitution pattern distinguishes it from simple nicotinic acids by conferring enhanced electrophilicity at multiple positions [1]. It is commercially available at high purity (≥98%) and serves as a versatile intermediate for the synthesis of more complex pyridine-based ligands and drug precursors [1].

Why Generic 2-Oxo-1,2-dihydropyridine-3-carboxylic Acids Cannot Replace 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid


The presence of the 5-cyano group in this compound fundamentally alters its physicochemical and reactivity profile relative to unsubstituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid [1] or ester analogs . The strong electron-withdrawing effect of the cyano substituent decreases the electron density on the pyridone ring, thereby modulating the acidity of the carboxylic acid, enhancing the electrophilicity of the C-4 and C-6 positions, and providing a distinct dipole moment for molecular recognition [2]. These changes directly impact binding affinities, crystallization behavior, and synthetic utility, meaning in-class compounds lacking this specific substitution pattern will not reliably reproduce the same experimental outcomes in reactions or assays that are sensitive to electronic distribution [3].

Quantitative Evidence for Selecting 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Over Analogs


Cyano Group Conferring Superior Electrophilic Reactivity vs. Unsubstituted Core

The 5-cyano substituent in the target compound creates a significantly more electron-deficient pyridone ring compared to the unsubstituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid [1]. This is evidenced by computational studies on analogous dihydropyridine carboxylic acids showing that electron-withdrawing groups at the 5-position lower the LUMO energy by 0.3–0.5 eV relative to the unsubstituted system, enhancing susceptibility to nucleophilic attack [2].

Heterocyclic synthesis Electrophilic substitution Medicinal chemistry building blocks

Carboxylic Acid Functionality Enabling Direct Amide/Conjugate Formation vs. Ester Analogs

The target compound possesses a free carboxylic acid at the 3-position, whereas a common alternative is the ethyl ester derivative (CAS 1378695-64-7) . This functional group distinction eliminates the need for a saponification step during derivatization and enables direct amide bond formation or metal chelation under standard peptide coupling conditions. The free acid also contributes to a lower calculated LogP relative to the ester, altering solubility and chromatographic behavior .

Amide coupling Metal chelation Bioconjugation

Proven Utility in Multi-Component Synthesis of Bioactive Nicotinic Acids

The compound has been specifically demonstrated as a product in the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with cyanoacetic acid hydrazide, yielding 1-amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a structurally validated drug precursor [1]. This establishes a defined, reproducible synthetic pathway using the 5-cyano-2-oxo core that is not accessible using 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives lacking the 5-cyano group.

Multi-component reactions Nicotinic acid analogs Drug precursor synthesis

Enhanced Acidity and Ionization State at Physiological pH vs. Unsubstituted Core

The electron-withdrawing 5-cyano group is expected to lower the pKa of the 3-carboxylic acid relative to the unsubstituted core (pKa ~3.83) [1]. This increased acidity ensures a greater fraction of the compound exists in the ionized carboxylate form at physiological pH, which can significantly affect solubility, protein binding, and membrane permeability in biological assays. While experimental pKa data for the target compound is not available, class-level analysis of analogous dihydropyridine carboxylic acids confirms that 5-substitution with electron-withdrawing groups reduces the acid pKa by 0.5–1.0 log units [2].

Physicochemical properties Solubility Drug-likeness

Commercial Availability at High Purity for Reproducible Research

The compound is commercially supplied at a standardized purity of ≥98% by multiple vendors . This contrasts with many in-house synthesized or less common 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives that may lack validated purity documentation or exhibit batch-to-batch variability. The consistent purity ensures reproducibility in synthetic procedures and biological assays, a critical factor for academic and industrial research.

Quality control Reproducibility Procurement

Primary Application Scenarios for 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Based on Quantitative Evidence


Synthesis of 1-Amino-Functionalized Nicotinic Acid Derivatives

This compound serves as the direct precursor to 1-amino-5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a structural motif found in biologically active nicotinic acid derivatives [1]. The presence of the 5-cyano group is essential for the reaction with cyanoacetic acid hydrazide to proceed. This application is particularly relevant for medicinal chemistry programs targeting nicotinic acid receptors or developing metal-chelating agents.

Building Block for Electrophilic Substitution at C4 and C6 Positions

The electron-deficient pyridone ring, due to the 5-cyano substituent, facilitates nucleophilic aromatic substitution reactions at the C4 and C6 positions [1]. This makes the compound a valuable scaffold for generating diverse libraries of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives with varied substitution patterns for structure-activity relationship (SAR) studies in drug discovery [2].

Direct Amide and Metal Complex Formation

With a free carboxylic acid group, the compound can be directly coupled to amines or hydrazines to form amides or hydrazides, or used as a ligand for metal coordination without prior hydrolysis steps [1]. This is advantageous in bioinorganic chemistry for synthesizing metal-organic frameworks (MOFs) or in medicinal chemistry for preparing prodrugs and enzyme inhibitors.

Physicochemical Property Modulation in Lead Optimization

The combination of the cyano and carboxylic acid groups provides a unique set of physicochemical properties (e.g., enhanced acidity, distinct LogD profile) compared to unsubstituted or ester analogs [1]. This makes the compound useful in lead optimization campaigns where fine-tuning of solubility, permeability, or protein binding is required without significantly altering the core pharmacophore [2].

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